Structural Differentiation from Clinical Antitubercular 4-Pyridinecarbothioamides
2,6-Dimethyl-4-pyridinecarbothioamide is unequivocally distinguished from ethionamide (2-ethyl-4-pyridinecarbothioamide, CAS 536-33-4) and prothionamide (2-propyl-4-pyridinecarbothioamide, CAS 14222-60-7) by its symmetric 2,6-dimethyl substitution pattern. While ethionamide contains a single ethyl group at the 2-position (C₈H₁₀N₂S, MW 166.24), and prothionamide contains a single propyl group (C₉H₁₂N₂S, MW 180.27), 2,6-dimethyl-4-pyridinecarbothioamide carries two methyl groups at the 2- and 6-positions (C₈H₁₀N₂S, MW 166.24), producing an isomeric relationship with ethionamide [1]. This structural difference abolishes the substrate recognition motif required for EthA monooxygenase-mediated bioactivation, functionally distinguishing it from the therapeutically active monoalkyl congeners .
| Evidence Dimension | Pyridine ring substitution pattern (position and type of alkyl substituent) |
|---|---|
| Target Compound Data | 2,6-dimethyl substitution; no mono-oxygenase bioactivation substrate motif |
| Comparator Or Baseline | Ethionamide: 2-ethyl substitution (MIC 0.3–1.25 µg/mL vs. M. tuberculosis); Prothionamide: 2-propyl substitution (MIC ≈ 0.5 µg/mL vs. M. tuberculosis) |
| Quantified Difference | Structural isomer of ethionamide (C₈H₁₀N₂S vs. C₈H₁₀N₂S); distinct substitution topology eliminates prodrug activation capacity |
| Conditions | Structural analysis by IUPAC nomenclature, InChI, and molecular formula comparison |
Why This Matters
For researchers procuring a reference standard for impurity profiling of ethionamide drug substance, only the 2,6-dimethyl isomer serves as the authentic process-related impurity; substitution with the mono-ethyl clinical agent would confound analytical method validation.
- [1] Delta-B. 2,6-Dimethyl-4-pyridinecarbothioamide. Product D-P-21639. Applications: Ethionamide (E890420) impurity. CAS 80653-65-2. View Source
